molecular formula C9H8O2 B1314977 2-Methylbenzofuran-6-ol CAS No. 54584-24-6

2-Methylbenzofuran-6-ol

Cat. No. B1314977
CAS RN: 54584-24-6
M. Wt: 148.16 g/mol
InChI Key: ASUDREWVUSTLJP-UHFFFAOYSA-N
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Description

“2-Methylbenzofuran-6-ol” is a compound with the molecular formula C9H8O2 and a molecular weight of 148.16 . It is also known by other names such as “6-Hydroxy-2-methylbenzofuran” and "2-methyl-1-benzofuran-6-ol" .


Molecular Structure Analysis

The InChI code for “2-Methylbenzofuran-6-ol” is 1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3 . The compound has a topological polar surface area of 33.4 Ų and a complexity of 147 . The compound is canonicalized .


Physical And Chemical Properties Analysis

“2-Methylbenzofuran-6-ol” has a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .

Scientific Research Applications

  • Antimicrobial Agents

    • Field: Medicinal Chemistry
    • Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Results: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Anti-Tumor Agents

    • Field: Oncology
    • Application: Benzofuran compounds have shown strong biological activities such as anti-tumor .
    • Results: The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
  • Antibiotics

    • Field: Pharmacology
    • Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been developed as antimicrobial agents that are active toward different clinically approved targets .
    • Results: Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
  • Natural Products Synthesis

    • Field: Organic Chemistry
    • Application: Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
    • Results: Several natural products bearing benzofuran and its derivatives as a moiety, exhibit various biological activities .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Chemistry
    • Application: The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds have been widely used in antiarrhythmic, dermatological and anticancer therapy .
    • Results: The critical clinical application value of benzofuran compounds and their derivatives has been illustrated .
  • Antiviral Agents
    • Field: Virology
    • Application: Recently, a novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .
    • Results: The discovery of this novel macrocyclic benzofuran compound has shown promising potential in the treatment of hepatitis C .

Safety And Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

While specific future directions for “2-Methylbenzofuran-6-ol” were not found in the search results, benzofuran derivatives have been highlighted as promising scaffolds for the development of new therapeutic agents .

properties

IUPAC Name

2-methyl-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDREWVUSTLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480314
Record name 2-methylbenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzofuran-6-ol

CAS RN

54584-24-6
Record name 2-methylbenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-Methoxy-2-methyl-benzofuran 125-A (1.76 g, 10.85mmol) in 45 ml of CH2Cl2 at −5° C. was added BBr3 (24 ml of 1M BBr3 in CH2Cl2, 16 28 mmol). The reaction was allowed to warm to 0° C. and stirred at that temperature for 1.5 hr. The reaction was poured into a mixture of ice and saturated aqueous NaHCO3 and layers were separated. The aqueous layer was re-extracted with CH2Cl2. The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to a brown oil. The residue was chromatographed on silica gel eluting CH2Cl2 to give 872 mg (54%) of 6-Hydroxy-2-methyl-benzofuran 125-B.
Quantity
1.76 g
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24 mL
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45 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This material was prepared from 6-methoxy-2-methylbenzofuran (1.00 g, 6.17 mmole) by treatment with BBr3 in a manner as previously described for 1d to give a colorless oil (690 mg, 75%) which solidified on standing. 1H NMR (DMSO-d6) δ9.32 (1H, s), 7.23 (1H, d, J=8.3 Hz), 6.80 (1H, s), 6.64 (1H, d, J=8.3 Hz), 6.37 (1H, s), 2.35 (3H, s).
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1 g
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GJ Baxter, RFC Brown… - Australian Journal of …, 1974 - CSIRO Publishing
… furylidene compound (5) (200 mg) through a packed tube (50O0, 0.05 mm, 30 min, 160") gave a colourless oil which was redistilled at 130' (bath)/21 mm to give 2-methylbenzofuran-6-ol…
Number of citations: 34 www.publish.csiro.au

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